molecular formula C14H15NO B1323525 N-Methyl-1-(2-phenoxyphenyl)methanamine CAS No. 361394-74-3

N-Methyl-1-(2-phenoxyphenyl)methanamine

Cat. No.: B1323525
CAS No.: 361394-74-3
M. Wt: 213.27 g/mol
InChI Key: IMIUMEQDSKHKST-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-phenoxyphenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Pharmacological Research

A series of 1-(2-phenoxyphenyl)methanamines, including N-Methyl-1-(2-phenoxyphenyl)methanamine, have been studied for their selective dual serotonin and noradrenaline reuptake inhibition properties. Researchers identified analogues with desirable characteristics such as good metabolic stability, selectivity for hERG, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).

2. QSAR Models in Drug Development

Quantitative structure-activity relationship (QSAR) models have been employed to evaluate activities for compounds in the phenoxyphenyl-methanamine class. These models use Hammett-type donating-withdrawing substituent values and simple parameters to describe substituent size, helping to elucidate the structure-activity relationship (SAR) of these compounds (Mente et al., 2008).

3. Cancer Research

Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases, incorporating phenoxyphenyl-methanamine derivatives, have been studied for their ability to target cancer cells. These complexes show significant uptake in the endoplasmic reticulum of cancer cells and exhibit remarkable photocytotoxicity, indicating potential use in cancer therapy (Basu et al., 2015).

4. Organic Chemistry and Catalysis

Phenoxyphenyl-methanamine derivatives have been explored in the synthesis of palladacycles, which show good activity and selectivity in catalytic applications. These studies contribute to the field of organic chemistry, particularly in the development of new catalysts (Roffe et al., 2016).

5. Anticonvulsant Research

Novel Schiff bases of 3-aminomethyl pyridine, which include phenoxyphenyl-methanamine derivatives, have been synthesized and screened for anticonvulsant activity. These studies are significant for the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Properties

IUPAC Name

N-methyl-1-(2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUMEQDSKHKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634675
Record name N-Methyl-1-(2-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361394-74-3
Record name N-Methyl-2-phenoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361394-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(2-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-(2-phenoxybenzyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., a solution of N-methyl-2-phenoxybenzamide (22.2 g, 97.7 mmol) in THF (175 ml) was added dropwise to a suspension of sodium borohydride (9.20 g, 244 mmol) in THF (100 ml). The reaction mixture was stirred at 0° C. for 20 min. A solution of iodine (24.8 g 97 mmol) in THF (125 ml) was added dropwise. The reaction mixture was heated to 70° C. for 16 hours. It was cooled to 0° C. Methanol 500 ml was added dropwise. The solvents were removed in vacuo. The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml) and a 20% aqueous solution of sodium hydroxide (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (3×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using a mixture of DCM/methanol/25% aqueous ammonia as eluent, to give 3.04 g of N-methyl-N-(2-phenoxybenzyl)amine.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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